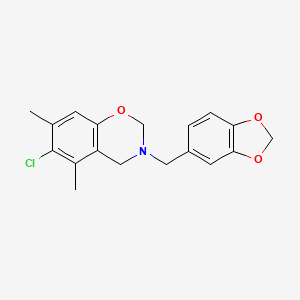![molecular formula C15H20N2O3 B5537257 (3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)
(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of heterocyclic compounds, which are notable for their presence in various biological and chemical systems. This particular compound features a complex structure with multiple rings and functional groups, making it a subject of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of such compounds often involves ring opening and closure reactions. For example, in a related study, the synthesis of a similar compound involved reactions of certain precursors leading to novel heterocyclic compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
X-ray diffraction is a common method used for determining the molecular structure of these compounds. In some cases, the structures are resolved to reveal specific configurations and bond lengths, contributing to the understanding of their chemical behavior (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cycloaddition, which is a common method for constructing complex heterocyclic structures (Lemire et al., 2005). The reactivity of specific sites within the molecule can be predicted using computational methods and is essential for understanding its chemical behavior.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are often determined experimentally. X-ray crystallography provides insights into the crystalline structures, which can influence the physical properties of these compounds (Baysal et al., 2007).
科学的研究の応用
Synthesis and Chemical Properties
The compound is involved in the synthesis of various chemically significant structures. For instance, Yehia et al. (2002) described a method to synthesize cyclopentyl and cyclohexyl annealed pyridines, which are important in pharmaceutical chemistry, through a one-pot process involving a sequence of coupling, isomerization, and cyclocondensation reactions (Yehia, Polborn, & Müller, 2002). Additionally, Palomino, Kessel, and Horwitz (1989) evaluated the use of dihydropyridine in a redox system for delivering dideoxynucleosides to the brain, highlighting its potential in addressing neurological disorders of AIDS (Palomino, Kessel, & Horwitz, 1989).
Biological Applications
The compound's derivatives have been studied for their biological applications. Klun, Ma, and Gupta (2000) synthesized and tested stereoisomers of related compounds for their efficacy as arthropod repellents, indicating a potential use in controlling disease vectors (Klun, Ma, & Gupta, 2000). Similarly, Temple et al. (1987) investigated imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, revealing their role in cell mitosis inhibition (Temple, Rose, Comber, & Rener, 1987).
Coordination Chemistry
In coordination chemistry, Halcrow (2005) reviewed the synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, indicating the versatility of pyridine derivatives in forming luminescent compounds for biological sensing and iron complexes with unusual thermal and photochemical transitions (Halcrow, 2005).
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(20)5-6-17(9-13(15)18)14(19)11-7-10-3-2-4-12(10)16-8-11/h7-8,13,18,20H,2-6,9H2,1H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRXOACPGZDERW-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC3=C(CCC3)N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CC3=C(CCC3)N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)
![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)